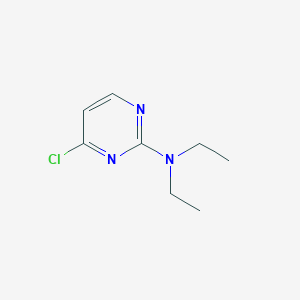

4-chloro-N,N-diethylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-diethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-10-6-5-7(9)11-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNADFZYWTVRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71406-62-7 | |

| Record name | 4-chloro-N,N-diethylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro N,n Diethylpyrimidin 2 Amine and Its Precursors

De Novo Ring-Forming Strategies for Pyrimidine (B1678525) Derivatives

The foundational pyrimidine ring can be assembled from non-cyclic components through several classic organic reactions. These de novo syntheses are crucial for creating a wide array of pyrimidine scaffolds which can then be further elaborated. While not the most direct route to the title compound, they provide the essential precursors.

Traditional methods for pyrimidine synthesis often involve the condensation of a compound containing an N-C-N fragment (like ureas or guanidines) with a 1,3-dicarbonyl compound or its equivalent. These methods, while effective, have often relied on harsh reagents and solvents. rasayanjournal.co.in Modern approaches focus on improving these classic syntheses through multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form the product, thereby increasing efficiency and reducing waste. rasayanjournal.co.in

Functionalization of Pre-existing Pyrimidine Cores Leading to 4-chloro-N,N-diethylpyrimidin-2-amine

The most direct and widely utilized approach for synthesizing this compound involves the modification of a readily available pyrimidine precursor, such as 2,4-dichloropyrimidine (B19661). This strategy hinges on the differential reactivity of the halogen substituents on the pyrimidine ring.

The reaction of 2,4-dichloropyrimidine with amines is a classic example of nucleophilic aromatic substitution (SNAr). The challenge in synthesizing this compound via this route lies in controlling the regioselectivity. The C4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position. Consequently, reactions with nucleophiles like secondary amines often yield a mixture of isomers, with the 4-amino-2-chloropyrimidine (B189420) being the major product. acs.org

For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with dibutylamine (B89481) under standard SNAr conditions (K2CO3 in DMAc) gives a 70:30 ratio favoring substitution at the C4 position. acs.org Similarly, reacting 2,4-dichloro-5-nitropyrimidine (B15318) with diethylamine (B46881) demonstrates a strong preference for C4 substitution. acs.orgresearchgate.net

To achieve the desired C2 substitution, specific strategies must be employed. One approach involves using palladium catalysis, which has been shown to dramatically reverse the regioselectivity, favoring the formation of the C2-aminated product. acs.org Another method reports that using tertiary amines as nucleophiles can lead to excellent C2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines. acs.orgnih.gov The reaction proceeds through an intermediate that undergoes in situ N-dealkylation to yield the product corresponding to a formal reaction with a secondary amine at the C2 position. acs.orgnih.gov

| Reactant | Nucleophile | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 6-aryl-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | C4-aminated isomer (70:30 ratio) | acs.org |

| 6-aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS | C4-aminated isomer (high regioselectivity) | acs.org |

| 2,4-dichloro-5-nitropyrimidine | Diethylamine | Standard SNAr | C4-aminated isomer | acs.orgresearchgate.net |

| 2,4-dichloro-5-nitropyrimidine | Triethylamine (B128534) (tertiary amine) | Standard SNAr | C2-aminated isomer (91% yield) | acs.org |

An alternative synthetic route involves introducing the diethylamino group first, followed by a directed halogenation step. This pathway begins with a precursor such as 2-(diethylamino)pyrimidin-4(3H)-one. This intermediate can then be converted to the target compound, this compound, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This type of conversion of a pyrimidinone or hydroxypyrimidine to a chloropyrimidine is a standard and effective transformation in heterocyclic chemistry. thieme.de

The development of modern halogenation techniques provides further options. For instance, methods for the regioselective halogenation of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines have been developed using hypervalent iodine(III) reagents or K₂S₂O₈ with sodium halides, which can proceed under mild, aqueous conditions. rsc.orgnih.gov While electrophilic halogenation typically targets electron-rich positions, directed methods can offer precise control. chemrxiv.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors include the choice of solvent, base, temperature, and catalyst.

For SNAr reactions, the solvent plays a crucial role. Polar aprotic solvents such as DMF, DMAc, or THF are commonly used. acs.orgresearchgate.net The choice of base is also vital; inorganic bases like potassium carbonate are common, but stronger, non-nucleophilic bases like LiHMDS may be required in catalyzed reactions. acs.orgnih.gov Temperature control is essential to manage reaction rates and prevent side reactions. Microwave-assisted synthesis has emerged as a powerful tool, often reducing reaction times from hours to minutes and improving yields. nih.gov For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was achieved in 15-30 minutes at 120–140 °C using microwave irradiation. nih.gov

| Reaction Type | Parameter | Condition | Outcome | Reference |

|---|---|---|---|---|

| SNAr amination of 2-amino-4-chloropyrimidine (B19991) | Method | Microwave Irradiation | Reaction time reduced to 15-30 min | nih.gov |

| Amination of 4-chloropyrrolopyrimidines | Solvent | Water with catalytic HCl | Higher reaction rate than in organic solvents | nih.gov |

| Amination of 2,4-dichloropyrimidine | Catalyst | Palladium complex | High regioselectivity for C4 amination | acs.orgresearchgate.net |

| Amination of 7-substituted-4-chloro-quinoline | Temperature | 120-130 °C | Reaction completion in 6-8 hours | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches in Pyrimidine Chemistry

The synthesis of pyrimidines is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. rasayanjournal.co.in Traditional methods often use hazardous solvents and toxic reagents, but greener alternatives are now widely available. rasayanjournal.co.inbenthamdirect.com

Sustainable techniques in pyrimidine synthesis include:

Catalysis: Using catalysts to enable reactions under milder conditions and improve selectivity. benthamdirect.com

Microwave-Assisted Synthesis: Significantly shortening reaction times and often increasing yields. rasayanjournal.co.innih.gov

Ultrasonic Synthesis: Using sound waves to promote reactions. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents to reduce waste and simplify purification. researchgate.net

These methods not only offer environmental benefits but also financial advantages through higher yields, shorter processes, and reduced waste management costs. rasayanjournal.co.in

One of the cornerstones of green chemistry is the replacement of volatile organic solvents with water. Water is non-toxic, non-flammable, and inexpensive. Amination reactions of chloropyrimidines have been successfully performed in aqueous media. nih.gov For example, the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine showed a higher reaction rate in water compared to several organic solvents. nih.gov An important consideration is to use a minimal amount of acid to prevent competing hydrolysis of the chloro-substituent. nih.gov The use of water as a solvent is particularly attractive as it can simplify workup procedures, potentially eliminating the need for a solvent switch before product extraction. nih.gov Multicomponent reactions in water have also been used to synthesize novel pyrimidine-ligated pyrroles. ajol.info

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique, utilizing microwave irradiation to accelerate chemical reactions from hours or days to mere minutes. irjmets.com This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. irjmets.com For the synthesis of substituted pyrimidines, this method offers enhanced reaction rates, higher yields, and improved purity compared to conventional heating methods. researchgate.net

A general and efficient procedure for the synthesis of 2-amino-4-chloropyrimidine derivatives involves the reaction of a suitable starting material, such as 2-amino-4-chloropyrimidine, with a variety of substituted amines. nih.gov The reaction is typically carried out in a solvent like anhydrous propanol (B110389) in the presence of a base such as triethylamine (TEA). nih.gov The mixture is subjected to microwave irradiation at temperatures ranging from 120–140 °C for a short duration, usually between 15 and 30 minutes. nih.gov For less reactive substrates, higher temperatures, up to 160 °C, may be necessary to drive the reaction to completion. organic-chemistry.orgrsc.org This protocol can be directly adapted for the synthesis of this compound by reacting an appropriate chloropyrimidine precursor with diethylamine.

The advantages of this approach include not only a significant reduction in reaction time but also often results in cleaner reactions with minimized side product formation. acs.org After the reaction is complete, a simple workup procedure, such as precipitation and extraction, is typically sufficient to isolate the desired product. nih.gov

Table 1: Representative Conditions for Microwave-Assisted Synthesis of Substituted Pyrimidines

| Reactants | Solvent | Base | Temperature (°C) | Time (min) | Outcome | Reference |

|---|---|---|---|---|---|---|

| 2-amino-4-chloropyrimidine, Substituted Amine | Anhydrous Propanol | Triethylamine | 120-140 | 15-30 | High Yield | nih.gov |

| 6-methylisocytosine, α-bromoacetophenones | DMF | - | 160 | 20-30 | Optimal Yield | rsc.org |

| γ-ketoester, Aryl aldehyde, (Thio)urea | Polyphosphate Ester (PPE) | - | Microwave Irradiation | - | High Yield | tandfonline.com |

| Aromatic Ketone, Aryl Aldehyde, Guanidine HCl | - | Basic | Microwave Irradiation | - | Faster than conventional | researchgate.net |

Solid-Phase Synthesis Techniques for Pyrimidine Scaffolds

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid production of large libraries of compounds by anchoring a starting material to an insoluble polymer support and performing subsequent chemical modifications. acs.org A key advantage of SPS is the simplification of the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. acs.org This technique is particularly well-suited for the construction of diverse pyrimidine scaffolds.

The general strategy for SPS of pyrimidines often involves either building the pyrimidine ring directly on the solid support or, more commonly, attaching a pre-formed, functionalized pyrimidine core to the resin for further elaboration. acs.org For instance, a highly functionalized starting material like 4,6-dichloro-5-nitropyrimidine (B16160) can be coupled to a Rink amide resin. acs.orgnih.gov The resin-bound dichloropyrimidine then serves as a scaffold where the two chlorine atoms can be sequentially displaced by different nucleophiles, such as amines, to introduce diversity at these positions.

The choice of resin and linker is critical for a successful solid-phase synthesis. nih.gov The linker connects the initial molecule to the solid support and must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product. biosynth.compeptide.com

Wang Resin: This is one of the most widely used resins for anchoring molecules with a carboxylic acid group. biotage.com The final product is typically cleaved from the resin using a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com

Rink Amide Resin: This resin is used to produce C-terminal amides and is also cleaved under acidic conditions. It has been successfully used in the synthesis of pyrimidine derivatives. acs.orgnih.gov

Merrifield Resin: A polystyrene-based resin that can be functionalized in various ways. For pyrimidine synthesis, it can be used to immobilize a reagent like thiourea, which then participates in a cyclocondensation reaction to form the pyrimidine ring. acs.org

The combination of solid-phase synthesis with microwave irradiation can further enhance efficiency, leading to faster reaction times, better yields, and higher purities of the target compounds. acs.org

Table 2: Common Resins and Linkers for Solid-Phase Synthesis

| Resin/Linker | Functional Group Anchored | Common Cleavage Conditions | Application Notes | Reference |

|---|---|---|---|---|

| Wang Resin | Carboxylic Acid | Trifluoroacetic Acid (TFA) | Widely used for generating peptide acids and other molecules with a C-terminal acid. | peptide.combiotage.com |

| Rink Amide Resin | Carboxamide | Trifluoroacetic Acid (TFA) | Used to generate C-terminal amides; suitable for pyrimidine and purine (B94841) synthesis. | acs.orgnih.govbiotage.com |

| Merrifield Resin | Halide (e.g., Chloromethyl) | Strong Acid (e.g., HF) | A versatile support for immobilizing various functional groups for further reaction. | acs.orgpeptide.com |

| Sieber Amide Resin | Carboxamide | Mildly Acidic (e.g., 1% TFA) | Allows for cleavage to yield a fully-protected peptide/compound amide. Good for sterically hindered systems. | biotage.com |

Reactivity Profiles and Transformational Chemistry of 4 Chloro N,n Diethylpyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Ring System

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halogenated pyrimidines. The reaction proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. uchile.cl The stability of this intermediate is crucial for the reaction to proceed, and it is influenced by the substituents on the pyrimidine ring and the reaction conditions.

Selective Displacement of the Chloro Substituent

The chlorine atom at the C4 position of 4-chloro-N,N-diethylpyrimidin-2-amine is prone to displacement by a variety of nucleophiles. This selectivity is attributed to the electron-deficient nature of the C4 position, which is further activated by the two ring nitrogen atoms. In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, SNAr reactions with different types of nucleophilic amines proceed effectively under conventional conditions with stoichiometric control of the reactants. mdpi.com In the case of 2,4-dichloropyrimidines, there is a noted preference for substitution at the C4-position. mdpi.com

Unexpectedly, in reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the primary product is the result of the substitution of both the chloro and the alkoxy groups, suggesting that the initially formed 6-alkoxy-4-alkylamine-5-nitropyrimidine is highly reactive. chemrxiv.org However, under the same conditions, the corresponding 6-chloro-4-alkoxy-5-nitropyrimidines remain unreactive, indicating that the chlorine atom is generally a better leaving group than an alkoxy group in these SNAr reactions. chemrxiv.org

Influence of the N,N-diethylamino Substituent on Reactivity and Regioselectivity

However, the position of the substituent is critical. In this compound, the electron-donating group is at C2, while the leaving group is at C4. The two ring nitrogens effectively stabilize the negative charge developed during the formation of the Meisenheimer intermediate from nucleophilic attack at C4. mdpi.com This positioning allows for the N,N-diethylamino group to have a less pronounced deactivating effect on the C4 position, still permitting selective SNAr reactions to occur.

Effects of Solvent and Catalysis on SNAr Pathways

The choice of solvent and the use of catalysts can significantly impact the course and efficiency of SNAr reactions. uchile.cl The solvent's polarity and its ability to stabilize the charged intermediates are crucial factors. uchile.cl For example, in the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, water was found to be a superior solvent compared to several alcohols, leading to a higher reaction rate. preprints.orgpreprints.org However, the use of excess acid catalyst in alcoholic solvents can lead to competing solvolysis reactions. preprints.orgpreprints.org

The nature of the solvent can dramatically affect the reaction rate due to its polarity and its capacity to donate or accept hydrogen bonds. uchile.cl For instance, the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine (B44156) is favored in solvents that can accept hydrogen bonds, with N,N-DMF being a particularly effective solvent. uchile.cl In some cases, transition-metal-free SNAr reactions in environmentally benign solvents like water, in the presence of a base like potassium fluoride, can be as effective as palladium-catalyzed coupling reactions. nih.gov

Table 1: Solvent Effects on SNAr Reactions of Halogenated Pyrimidines

| Reactant | Nucleophile | Solvent | Catalyst/Base | Outcome | Reference |

|---|---|---|---|---|---|

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | HCl (0.1 equiv.) | Highest reaction rate observed. | preprints.orgpreprints.org |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Ethanol | HCl (excess) | Competing solvolysis occurs. | preprints.orgpreprints.org |

| 2,4-dinitrobenzenesulfonyl chloride | Propylamine | N,N-DMF | - | 2.5 times faster than in MeCN. | uchile.cl |

| 2-chloropyrimidine (B141910) | Various amines | Water | KF | Favorable alternative to Pd-catalysis. | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogenated Pyrimidine

Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the synthetic utility of this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.com This reaction is a cornerstone of modern organic synthesis for constructing C-C bonds. For halogenated pyrimidines, including this compound, the chloro substituent can be effectively replaced with an aryl or heteroaryl group via Suzuki-Miyaura coupling.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. mdpi.com For instance, in the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids, microwave irradiation has been shown to lead to a very efficient synthesis of C4-substituted pyrimidines. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling with Chloropyrimidines

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-dichloropyrimidine (B19661) | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-Aryl-2-chloropyrimidine | Good to Excellent | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% | mdpi.com |

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or pseudohalide and an amine. wikipedia.orgrug.nl This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and other functional materials. rug.nl this compound can serve as the electrophilic partner in this reaction, allowing for the introduction of a new amino substituent at the C4 position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The development of various generations of phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines under milder conditions. rug.nl For instance, the use of specific precatalysts like RuPhos- and BrettPhos-precatalysts in combination with a strong base like LiHMDS has enabled the efficient C,N-cross coupling of unprotected 3-halo-2-aminopyridines. nih.gov

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples | Reference |

|---|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ | nih.gov |

| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | Xantphos, RuPhos, BrettPhos | nih.govnih.gov |

| Base | Deprotonates the amine | NaOtBu, LiHMDS, K₂CO₃ | nih.govnih.gov |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF | nih.govnih.gov |

Other Palladium-Catalyzed Transformations

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are staples in the functionalization of halopyrimidines, the reactivity of this compound extends to other significant palladium-catalyzed transformations. These alternative cross-coupling reactions provide access to a diverse range of substituted pyrimidines that might be challenging to synthesize via more conventional methods. The chloro substituent at the 4-position serves as a reactive handle for these transformations.

Although specific examples involving this compound are not extensively documented in publicly available literature, the general reactivity of chloropyrimidines suggests its utility in reactions such as Stille, Heck, and Negishi couplings.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. For this compound, a hypothetical Stille coupling with an organotin reagent (R-SnBu₃) would yield the corresponding 4-substituted product. The choice of catalyst, ligand, and reaction conditions would be crucial to optimize the yield and minimize side reactions.

Heck Reaction: The Heck reaction couples the chloropyrimidine with an alkene to form a substituted alkene. This transformation would introduce a vinyl group at the 4-position of the pyrimidine ring, a valuable synthon for further elaboration.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the chloropyrimidine. This method is known for its high functional group tolerance and reactivity, offering a potent tool for introducing complex alkyl or aryl moieties at the C4-position.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient, which generally renders it resistant to electrophilic aromatic substitution (EAS). wikipedia.org However, the presence of the strongly activating N,N-diethylamino group at the 2-position can enhance the nucleophilicity of the ring, making EAS reactions feasible, albeit often requiring specific conditions. The primary site of electrophilic attack on 2-aminopyrimidines is the C5-position, which is the most electron-rich carbon atom.

Nitration: The introduction of a nitro group at the 5-position of the pyrimidine ring can be achieved, though it often requires forcing conditions. For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been reported to occur in sulfuric acid. libretexts.org For this compound, a mixture of nitric and sulfuric acid would likely be necessary to achieve nitration at the 5-position. The reaction would need to be carefully controlled to prevent degradation of the starting material.

Halogenation: Direct halogenation of 2-aminopyrimidines at the 5-position is a known transformation. researchgate.net For example, treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent could introduce a chloro or bromo substituent at the C5-position of this compound. The reactivity would be enhanced by the electron-donating effect of the amino group.

Sulfonation and Friedel-Crafts Reactions: There is limited specific information available in the searched literature regarding the sulfonation or Friedel-Crafts reactions on this compound. In general, Friedel-Crafts reactions are challenging on pyrimidine rings due to the deactivating nature of the ring nitrogens and the potential for the Lewis acid catalyst to complex with the nitrogen atoms, further deactivating the ring. nih.gov The presence of the N,N-diethylamino group could potentially direct acylation or alkylation to the 5-position, but this would likely require specialized catalysts and conditions to overcome the inherent low reactivity of the pyrimidine core.

Functional Group Interconversions of the N,N-diethylamino Moiety

The N,N-diethylamino group at the 2-position of the pyrimidine ring is not merely a passive substituent but can itself undergo a variety of chemical transformations, providing further avenues for molecular diversification.

N-Dealkylation: The removal of one or both ethyl groups from the N,N-diethylamino moiety is a feasible transformation. acs.orgacs.org This can be achieved through various chemical methods, including the use of chloroformates followed by hydrolysis, or through catalytic approaches. acs.org In a biological context, such N-dealkylation is a common metabolic pathway catalyzed by cytochrome P450 enzymes. nih.gov The resulting secondary or primary amine at the 2-position can then be used as a handle for further functionalization.

Oxidation: The nitrogen atom of the N,N-diethylamino group can be oxidized. For instance, tertiary amines can be converted to their corresponding N-oxides by treatment with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. In biological systems, this transformation is often mediated by flavin-containing monooxygenases (FMOs). nih.gov The resulting N-oxide would have altered electronic and steric properties, which could be useful in modulating the biological activity of the molecule.

Displacement/Transformation: While direct displacement of the N,N-diethylamino group is generally difficult, it is possible under certain conditions, particularly after activation of the pyrimidine ring. More advanced strategies involve a deconstruction-reconstruction approach where the pyrimidine ring is opened and then reclosed to form a different heterocyclic system, effectively transforming the initial aminopyrimidine into a new scaffold. nih.gov

Acid-Base Equilibria and Protonation Studies of the Pyrimidine Nitrogen Atoms

The basicity of the pyrimidine ring is a critical parameter that influences its reactivity, solubility, and biological interactions. Pyrimidines are generally less basic than pyridines due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org The pKa of protonated pyrimidine is approximately 1.23. wikipedia.org

For this compound, the basicity is modulated by the electronic effects of its substituents. The N,N-diethylamino group at the 2-position is a strong electron-donating group, which increases the electron density on the ring nitrogens and thus enhances their basicity. Conversely, the chloro group at the 4-position is electron-withdrawing, which tends to decrease the basicity.

Protonation is expected to occur at one of the ring nitrogen atoms, N1 or N3. The exact site of protonation can be influenced by steric and electronic factors. In many 2-aminopyrimidines, protonation preferentially occurs at the N1 position, which is adjacent to the amino group. Computational studies on related systems can provide insights into the relative basicities of the different nitrogen atoms. acs.orgnih.gov

Interestingly, studies on highly activated pyrimidines, such as 2,4,6-tris(dimethylamino)pyrimidine, have shown that protonation can also occur at the C5 position of the ring, leading to the formation of a stable cationic sigma-complex in equilibrium with the N-protonated form. nih.gov While less likely for this compound due to the presence of the deactivating chloro group, this highlights the complex interplay of electronic effects on the protonation behavior of substituted pyrimidines.

| Compound/System | pKa / Observation | Reference |

| Protonated Pyrimidine | 1.23 | wikipedia.org |

| 2,4,6-Tris(dimethylamino)pyrimidine | pKa (N1) = 6.89, pKa (C5) = 6.87 | nih.gov |

| 2-Aminopurine radical cation | pKa1 = 2.8 ± 0.2 | rsc.org |

Mechanistic Investigations of Reactions Involving 4 Chloro N,n Diethylpyrimidin 2 Amine

Elucidation of Reaction Pathways and Transition States

The nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-N,N-diethylpyrimidin-2-amine are presumed to proceed through a stepwise mechanism. This pathway involves the initial attack of a nucleophile on the electron-deficient pyrimidine (B1678525) ring, leading to the formation of a resonance-stabilized intermediate, often referred to as a Meisenheimer complex. This is followed by the departure of the chloride leaving group, which restores the aromaticity of the ring.

The alternative, a concerted mechanism where the nucleophile attacks and the leaving group departs in a single step, is also a possibility. Kinetic studies on similar heterocyclic systems, such as 4-chloroquinazolines, suggest that the reaction mechanism can sometimes be on the borderline between a concerted and a stepwise pathway. researchgate.net The specific pathway is influenced by factors like the nature of the nucleophile, the solvent, and the presence of any catalysts. For instance, in reactions with certain amines, an amine-enol equilibrium of the nucleophile can be a determining factor in the nucleophilic attack. frontiersin.org

The transition state for the rate-determining step, which is typically the formation of the Meisenheimer intermediate, involves a significant degree of bond formation between the nucleophile and the carbon atom bearing the chlorine. The structure of the transition state is thought to be stabilized by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Kinetic Studies of Key Transformations (e.g., SNAr, Cross-Coupling)

Kinetic studies are instrumental in distinguishing between possible reaction mechanisms. For SNAr reactions involving chloropyrimidines, the reaction rate is typically dependent on the concentrations of both the substrate (this compound) and the nucleophile.

A comprehensive kinetic analysis of the SNAr reactions of similar compounds, like 2-chloro-5-nitropyrimidine (B88076) with various amines, has been conducted. researchgate.net These studies often involve monitoring the reaction progress using techniques such as UV-Vis spectrophotometry or HPLC. The data obtained can be used to determine rate constants and to construct Brönsted-type plots, which correlate the reaction rate with the basicity of the nucleophile. The slope of the Brönsted plot (βnuc) provides insights into the degree of bond formation in the transition state. A large βnuc value is indicative of a more product-like transition state.

| Nucleophile Concentration (M) | Initial Rate (M/s) |

| 0.01 | 1.5 x 10-5 |

| 0.02 | 3.0 x 10-5 |

| 0.04 | 6.0 x 10-5 |

| 0.08 | 1.2 x 10-4 |

In the realm of cross-coupling reactions, such as the Suzuki-Miyaura reaction, kinetic studies help to elucidate the catalytic cycle. researchgate.net These reactions, catalyzed by palladium complexes, involve a sequence of steps including oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific reactants and conditions.

Identification and Characterization of Reaction Intermediates

The primary reaction intermediate in the SNAr reactions of this compound is the Meisenheimer complex. This tetrahedral intermediate is formed by the addition of the nucleophile to the C4 position of the pyrimidine ring. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

While these intermediates are generally transient and difficult to isolate, their existence is supported by a wealth of mechanistic studies on related systems. In some cases, with highly stabilized systems, analogous intermediates have been observed and characterized using spectroscopic techniques such as NMR and mass spectrometry. For instance, mass spectrometry has been used to demonstrate that the nucleophilic center of biothiols is the -SH group in their reactions with chlorodinitrobenzene. frontiersin.org The presence of the diethylamino group at the C2 position of this compound is expected to influence the stability and reactivity of the Meisenheimer intermediate through its electronic effects.

Computational Modeling for Mechanistic Insight

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. Such models can be used to calculate the energies of reactants, transition states, and intermediates, providing a detailed energy profile of the reaction pathway. This allows for the theoretical validation of proposed mechanisms and can offer insights that are difficult to obtain experimentally.

For example, computational studies on related pyrimidine derivatives have been used to predict their reactivity and to understand the factors controlling selectivity in their reactions. nih.gov In the context of this compound, computational modeling could be employed to:

Determine the relative energies of the concerted and stepwise SNAr pathways.

Visualize the three-dimensional structures of the transition states.

Analyze the electronic properties of the Meisenheimer intermediate.

Predict the outcomes of reactions with different nucleophiles.

A hypothetical energy profile for the SNAr reaction of this compound, which could be generated from computational modeling, is described in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Meisenheimer Intermediate | +5 |

| Transition State 2 | +12 |

| Products | -10 |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro N,n Diethylpyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

¹H NMR spectroscopy offers insights into the different electronic environments of protons within a molecule. For 4-chloro-N,N-diethylpyrimidin-2-amine, distinct signals are expected for the protons on the pyrimidine (B1678525) ring and the N,N-diethylamino group.

The pyrimidine ring protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the chlorine atom at C-4 and the nitrogen atoms within the ring will deshield these protons, causing them to resonate at a lower field. Based on data from similar pyrimidine systems, the H-6 proton, being adjacent to two nitrogen atoms, would likely be the most downfield of the ring protons.

The N,N-diethylamino group will exhibit two sets of signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. This pattern arises from the coupling of the methylene protons with the adjacent methyl protons. The proximity of the amino group to the pyrimidine ring will influence the chemical shift of these signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.50 - 6.80 | Doublet | ~5.0 |

| H-6 | 8.10 - 8.40 | Doublet | ~5.0 |

| -CH₂- (ethyl) | 3.40 - 3.70 | Quartet | ~7.1 |

| -CH₃ (ethyl) | 1.10 - 1.30 | Triplet | ~7.1 |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the pyrimidine ring will resonate at lower fields due to the influence of the electronegative nitrogen and chlorine atoms. The C-2, C-4, and C-6 carbons, being directly attached to nitrogen or chlorine, are expected to be the most deshielded. The C-5 carbon will appear at a relatively higher field compared to the other ring carbons. The carbon atoms of the diethylamino group will have characteristic shifts in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160.0 - 163.0 |

| C-4 | 160.0 - 163.0 |

| C-5 | 105.0 - 110.0 |

| C-6 | 155.0 - 158.0 |

| -CH₂- (ethyl) | 42.0 - 45.0 |

| -CH₃ (ethyl) | 12.0 - 15.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms. scispace.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be observed between the H-5 and H-6 protons, confirming their adjacent positions on the pyrimidine ring. Similarly, a cross-peak between the methylene quartet and the methyl triplet of the ethyl groups would confirm the diethylamino moiety. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the ¹³C signals based on the previously assigned ¹H signals. For instance, the signal for the H-5 proton would show a correlation to the C-5 carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key HMBC correlations would be expected between the H-5 proton and the C-4 and C-6 carbons, and between the H-6 proton and the C-2 and C-4 carbons. The methylene protons of the ethyl groups would show a correlation to the C-2 carbon of the pyrimidine ring, confirming the point of attachment of the diethylamino group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₂ClN₃), the expected monoisotopic mass is approximately 185.0720. uni.lu HRMS would be able to confirm this mass with a high degree of accuracy, typically to within a few parts per million (ppm), thus confirming the molecular formula. The presence of a chlorine atom would be indicated by the characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Adduct | Calculated m/z |

| [M]⁺ | 185.07143 | |

| [M+H]⁺ | Proton | 186.07926 |

| [M+Na]⁺ | Sodium | 208.06120 |

Data sourced from PubChem predictions. uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (often the molecular ion) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would be expected.

A common fragmentation for N-alkyl amines is the alpha-cleavage, which involves the loss of an alkyl radical. chemicalbook.com In this case, the loss of a methyl radical (•CH₃) from one of the ethyl groups would lead to a prominent fragment. Another likely fragmentation pathway is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement. The cleavage of the C-Cl bond is also a possible fragmentation route. Analysis of the fragmentation of related chloropyrimidine structures suggests that the pyrimidine ring itself is relatively stable. nist.govbiosynth.com

By carefully analyzing the masses of the fragment ions, the different components of the molecule can be identified, and their connectivity can be inferred, thus corroborating the structure determined by NMR spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

While a specific crystal structure for this compound is not publicly available, the solid-state architecture of this compound and its derivatives can be inferred from the crystallographic analysis of closely related pyrimidine structures. X-ray diffraction studies on substituted diaminopyrimidines reveal intricate networks of intermolecular interactions that dictate their crystal packing. analis.com.mythieme.de

For instance, in the crystal structures of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide and other similar pyrimidine derivatives, hydrogen bonding plays a crucial role in the formation of the crystal lattice. analis.com.my These interactions typically involve the nitrogen atoms of the pyrimidine ring and the amino substituents, which can act as both hydrogen bond donors and acceptors. In the case of this compound, the primary amino group is replaced by a tertiary diethylamino group, which eliminates the possibility of N-H hydrogen bond donation from this substituent.

In the crystal structure of 2-amino-4-chlorobenzonitrile, intermolecular N–H···N hydrogen bonds are observed, leading to the formation of chains. atlantis-press.com While the diethylamino group of the title compound cannot form such bonds, the potential for interactions with co-crystallized molecules possessing hydrogen bond donors remains.

A summary of expected and observed crystallographic parameters in related pyrimidine derivatives is presented below.

| Parameter | Expected/Observed Features in Related Pyrimidine Derivatives |

| Crystal System | Monoclinic or Triclinic systems are common for such derivatives. analis.com.myatlantis-press.com |

| Space Group | P21/n, P-1, and other centrosymmetric space groups are frequently observed. analis.com.myatlantis-press.com |

| Hydrogen Bonding | Predominantly C-H···N and C-H···Cl interactions. Possible N···H and O···H bonds if co-formers are present. |

| π-π Stacking | Offset or face-to-face stacking of pyrimidine rings is anticipated. |

| Key Bond Lengths (Å) | C-Cl: ~1.74 Å, C-N (ring): ~1.33-1.38 Å, C-N (exocyclic): ~1.36 Å |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The vibrational spectrum of this compound is characterized by contributions from the pyrimidine ring, the diethylamino group, and the C-Cl bond.

The pyrimidine ring gives rise to a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the ring are typically observed in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. nih.gov The ring breathing modes, which are often strong in the Raman spectrum, provide a fingerprint for the pyrimidine core. For substituted pyrimidines, these modes are sensitive to the mass and electronic nature of the substituents.

The diethylamino group introduces vibrations associated with the C-H bonds of the ethyl groups. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 3000-2850 cm⁻¹ range. Bending vibrations for these groups, such as scissoring and rocking, appear in the 1470-1370 cm⁻¹ region. The C-N stretching vibration of the diethylamino group is typically found in the 1350-1250 cm⁻¹ range.

The C-Cl stretching vibration is a key feature for identifying the chloro-substitution. For chloropyrimidines, this mode is generally observed in the 800-600 cm⁻¹ region of the spectrum. nih.gov The exact position of this band can be influenced by the other substituents on the pyrimidine ring.

A table of characteristic vibrational frequencies for this compound and related compounds is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=N/C=C stretching (ring) | 1600 - 1400 |

| CH₂/CH₃ bending | 1470 - 1370 |

| C-N stretching (exocyclic) | 1350 - 1250 |

| Ring breathing mode | ~1000 - 800 |

| C-Cl stretching | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the pyrimidine ring.

The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high in intensity (large molar absorptivity, ε) and are characteristic of aromatic and conjugated systems. For pyrimidine and its derivatives, these bands are generally observed in the 200-280 nm range. The presence of the electron-donating diethylamino group and the electron-withdrawing chloro group can influence the energy of these transitions. The diethylamino group, in particular, can extend the conjugation and cause a bathochromic (red) shift of the π→π* absorption band to longer wavelengths.

The n→π* transitions involve the excitation of a non-bonding electron, typically from one of the nitrogen atoms of the pyrimidine ring, to an antibonding π* orbital. These transitions are symmetry-forbidden and thus have a much lower intensity (small ε) compared to π→π* transitions. They are often observed as a shoulder on the main absorption band or as a separate band at longer wavelengths, typically above 270 nm. The solvent polarity can significantly affect n→π* transitions; a blue shift (to shorter wavelengths) is generally observed in more polar solvents due to the stabilization of the non-bonding electrons in the ground state.

A summary of the expected electronic transitions for this compound is presented in the table below.

| Transition | Expected Wavelength Range (nm) | Characteristics |

| π→π | 200 - 280 | High intensity (large ε), influenced by conjugation and substituents. |

| n→π | > 270 | Low intensity (small ε), sensitive to solvent polarity (blue shift in polar solvents). |

For example, the UV-Vis spectrum of 2-aminopyrimidine (B69317) shows absorption maxima around 230 nm and 290 nm, corresponding to π→π* and n→π* transitions, respectively. The introduction of the chloro and diethyl groups in this compound is expected to modify the positions and intensities of these bands.

Computational Chemistry and Theoretical Studies on 4 Chloro N,n Diethylpyrimidin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of molecules like 4-chloro-N,N-diethylpyrimidin-2-amine. researchgate.net These methods provide critical insights into electron distribution, the energies of molecular orbitals, and the nature of chemical bonds within the molecule.

For a molecule with the structural features of this compound, a typical computational approach would utilize a basis set such as 6-311++G(d,p) within a DFT framework (for example, B3LYP) to optimize the molecular geometry and compute its electronic properties. researchgate.net Key parameters derived from such calculations would include:

Molecular Geometry: This provides optimized bond lengths, bond angles, and dihedral angles. For this specific molecule, one would determine the precise lengths of the C-Cl, C-N, and N-C₂H₅ bonds, as well as the planarity and angles of the pyrimidine (B1678525) ring.

Electronic Energies: Important energy values include the total energy of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a significant indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map offers a visual representation of the electron density distribution, which helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. researchgate.net In the case of this compound, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are anticipated to be nucleophilic sites, whereas the carbon atom bonded to the chlorine atom is expected to be an electrophilic site.

A hypothetical data table summarizing the expected outcomes of a DFT calculation for this compound is provided below.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.7 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 5.2 eV | Correlates with the molecule's chemical reactivity and stability. |

Conformational Analysis and Energy Landscape Mapping

The presence of the N,N-diethylamino group introduces significant conformational flexibility to the this compound molecule. A thorough conformational analysis is essential for understanding the various three-dimensional structures the molecule can adopt and their relative stabilities.

Such an analysis would generally involve:

Systematic Rotational Scans: This process involves the systematic rotation around key single bonds, specifically the dihedral angles associated with the C-N bonds of the diethylamino group and the bond linking this group to the pyrimidine ring.

Potential Energy Surface (PES) Mapping: By plotting the molecule's energy as a function of these rotations, a PES map is generated. This map helps in identifying the energy minima, which correspond to stable conformers, and the transition states, which represent the energy barriers for rotation between conformers.

The results of such an analysis would likely reveal several low-energy conformers. The conformer with the lowest energy, known as the global minimum, represents the most stable three-dimensional structure of the molecule in an isolated state. This information is crucial for predicting how the molecule might interact with other molecules, including biological targets.

Prediction of Reactivity and Regioselectivity for Chemical Transformations

Computational chemistry offers powerful tools for predicting the most probable sites for chemical reactions on the this compound molecule.

Reactivity Indices: Fukui functions and dual descriptors, which are derived from DFT calculations, can identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. A primary question for this molecule is the relative reactivity of the chlorine atom at the 4-position. Studies on analogous 4,6-dichloropyrimidines have demonstrated that the 4-position is indeed a prime site for nucleophilic attack. researchgate.net

Reaction Pathway Modeling: For specific chemical transformations, such as the substitution of the chlorine atom, computational models can be employed to calculate the activation energies for various potential reaction pathways. This allows for the prediction of the most energetically favorable product.

Based on the established reactivity of similar pyrimidine derivatives, it is highly probable that the 4-position of this compound is the principal site for nucleophilic aromatic substitution reactions.

Molecular Dynamics Simulations (if applicable for interactions or dynamics)

While not as commonly applied to small molecules in isolation, Molecular Dynamics (MD) simulations are highly valuable for investigating the behavior of this compound within a specific environment, such as in a solvent or when interacting with a biological macromolecule like a protein.

MD simulations would typically entail:

Simulation of Molecular Motion: This involves tracking the positions and velocities of all atoms in the system over a period of time, governed by a force field that describes the inter- and intramolecular forces.

Analysis of Trajectories: The output of an MD simulation is a trajectory that can be analyzed to understand dynamic processes. This includes conformational changes of the molecule, its interactions with solvent molecules, and its binding dynamics to a target.

For instance, an MD simulation could illustrate how the diethylamino group alters its conformation over time and how surrounding water molecules might form hydrogen bonds with the nitrogen atoms of the pyrimidine ring.

QSAR (Quantitative Structure-Activity Relationship) Studies for Rational Design of Derivatives (emphasis on design principles)

QSAR studies represent a powerful computational strategy for the rational design of new molecules with enhanced properties, based on an existing chemical scaffold. nih.gov For this compound, a QSAR study would focus on establishing a mathematical model that links the structural attributes of its derivatives to a specific biological activity or a physicochemical property of interest.

The fundamental principles for conducting such a QSAR study would involve:

Generation of a Dataset of Derivatives: A series of derivatives of this compound would be synthesized or computationally constructed. These derivatives would feature systematic structural modifications, such as altering the substituents on the pyrimidine ring or varying the alkyl groups on the exocyclic nitrogen.

Calculation of Molecular Descriptors: A diverse set of molecular descriptors would be calculated for each derivative in the dataset. These descriptors can be grouped into several categories:

Electronic Descriptors: These include atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular volume, surface area, and shape indices.

Hydrophobic Descriptors: A key descriptor in this category is LogP, the logarithm of the partition coefficient between octanol (B41247) and water.

Topological Descriptors: These are numerical indices that describe the connectivity and branching of the molecular structure.

Development of the QSAR Model: Statistical techniques, such as multiple linear regression, partial least squares, or various machine learning algorithms, would be employed to create a model that correlates a selection of these descriptors with the observed activity.

Validation of the Model: The predictive capability of the developed QSAR model would be rigorously assessed using both internal and external validation methods to ensure its robustness and reliability.

The ultimate aim of a QSAR study is to utilize the validated model to predict the activity of novel, yet-to-be-synthesized derivatives. This predictive power guides the rational design process, enabling the more efficient discovery of compounds with improved potency, selectivity, or other desired properties.

Table of Compounds

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-N-methylaniline |

Applications of 4 Chloro N,n Diethylpyrimidin 2 Amine As a Synthetic Synthon and Functional Material Precursor

Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring makes 4-chloro-N,N-diethylpyrimidin-2-amine an excellent starting material for constructing more elaborate molecular structures. This reactivity is frequently exploited in nucleophilic substitution and cross-coupling reactions to generate a diverse array of pyrimidine-containing compounds.

Preparation of Novel Pyrimidine-Containing Heterocycles

The chloro group on the pyrimidine ring is a key functional handle for synthesizing novel heterocyclic systems. It can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. For instance, the synthesis of N-aryl-4-(substituted)pyrimidin-2-amines can be achieved through a Buchwald-Hartwig amination protocol. rsc.org Similarly, Suzuki coupling reactions are employed to introduce aryl or heteroaryl groups at the 4-position, a common strategy for creating complex scaffolds. rsc.org

The general utility of chloropyrimidines as electrophiles is well-established. They react with amines and their derivatives, often with chemoselectivity depending on the reaction conditions and the nature of the nucleophile. nih.gov For example, in related systems, anilines and secondary aliphatic amines can selectively displace a chloride group in the presence of a weak base. nih.gov Electrochemical methods have also been developed for the arylation of chloropyrimidines using a sacrificial iron anode and a nickel(II) catalyst, demonstrating a mild and efficient way to form new carbon-carbon bonds. researchgate.net

These synthetic strategies are part of a broader effort to create highly functionalized pyrimidines, which are recognized as important pharmacophores in medicinal chemistry. rsc.orgorientjchem.org The condensation of various starting materials to form the pyrimidine ring itself is a foundational aspect of this field, with numerous methods available for generating diverse pyrimidine cores. orientjchem.orgorganic-chemistry.org

Table 1: Synthesis of Functionalized Pyrimidine Derivatives

| Starting Material Class | Reaction Type | Reagents & Conditions | Product Class | Reference |

|---|---|---|---|---|

| 4-chloro-6-methylpyrimidin-2-amine | Suzuki Coupling | Pyridine-3-boronic acid, Pd(PPh₃)₂Cl₂, Na₂CO₃, MeCN/H₂O, 78°C | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | rsc.org |

| 4-chloro-6-(pyridin-3-yl)pyrimidin-2-amine | Buchwald-Hartwig Amination | Aryl amines, Pd(PPh₃)₂Cl₂, xantphos, NaOtBu, Toluene (B28343), reflux | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine | rsc.org |

| 4-amino-6-chloropyrimidines | Electrochemical Cross-Coupling | Aryl halides, NiBr₂bpy, Sacrificial Iron Anode | 4-amino-6-arylpyrimidines | researchgate.net |

Construction of Macrocyclic and Polymeric Structures

The aminopyrimidine motif is a valuable component in the design of macrocycles, which are of significant interest in drug discovery due to their ability to bind to challenging biological targets. acs.org A key strategy for creating these structures is late-stage macrocyclization. nih.gov This often involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where an amine elsewhere in the molecule displaces a halogen on the pyrimidine ring to form the large, cyclic structure. rsc.orgacs.org This approach has been successfully used to generate libraries of aminopyrimidine macrocycles for screening purposes. rsc.org For example, a bromo-substituted 2-aminopyrimidine (B69317) was used as a versatile starting point for synthesizing macrocyclic kinase inhibitors through an initial macrocyclization followed by a Suzuki cross-coupling reaction to add diversity. nih.govacs.org

Beyond discrete macrocycles, pyrimidine derivatives are also used to create polymers. For instance, functionalized furan (B31954) rings can be used to generate a pyrimidine ring, leading to the synthesis of poly(furopyrimidine)s. researchgate.net Atom Transfer Radical Polymerization (ATRP) has also been catalyzed by metal complexes bearing amino-pyridine ligands, which could include pyrimidine-based structures, to produce polymers like polystyrene. nsf.gov

Ligand in Organometallic Chemistry and Catalysis

The nitrogen atoms within the pyrimidine ring and the exocyclic N,N-diethylamino group of this compound make it and its derivatives excellent candidates for use as ligands in organometallic chemistry. These ligands can coordinate to a variety of metal centers, leading to complexes with interesting structural properties and catalytic activities.

Design and Synthesis of Metal Complexes Incorporating Pyrimidine Ligands

Pyrimidine derivatives are widely used as ligands for metal complexation. nih.gov The synthesis of metal complexes often involves the reaction of a pyrimidine-containing ligand with a metal salt. For example, a new pyrimidine Schiff base ligand was synthesized and subsequently used to prepare complexes with Cu(II), Ni(II), Co(II), Pd(II), and Pt(II). researchgate.net The resulting complexes were characterized by spectroscopic analysis, which confirmed the coordination of the imino nitrogen to the metal center. researchgate.net

Similarly, chelating palladium complexes have been created using pyridine/pyrimidine hydroxyalkyl di-functionalized N-heterocyclic carbene (NHC) ligands. rsc.org In these cases, the pyrimidine moiety is an integral part of a multi-dentate ligand that binds strongly to the palladium center. rsc.org Coordination polymers, which are extended structures of metal ions linked by organic ligands, have also been synthesized using pyridine- and pyrimidine-based linkers, demonstrating the versatility of these heterocycles in constructing diverse metal-organic frameworks. mdpi.com

Investigation of Catalytic Activity in Various Organic Transformations

Metal complexes incorporating pyrimidine-based ligands have shown significant promise as catalysts in a range of organic reactions. The electronic properties and geometry of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

For example, palladium complexes featuring pyridine/pyrimidine functionalized NHC ligands have been shown to efficiently catalyze the direct C-H bond arylation of (benzo)oxazoles. rsc.org Iron(II) complexes with amino-pyridine ligands have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP) of styrene, where subtle changes to the ligand structure were found to influence the polymerization rate. nsf.gov Furthermore, manganese(I) complexes bearing a proton-responsive 2-hydroxypyridine-appended benzimidazole (B57391) ligand have proven highly effective for the synthesis of other N-heterocycles, such as substituted pyrimidines and quinolines, using alcohols as starting materials. acs.org Coordination polymers built with pyridine-carboxylate ligands have also been evaluated as heterogeneous catalysts for the Henry reaction. mdpi.com

Table 2: Catalytic Activity of Pyrimidine/Pyridine-Based Metal Complexes

| Metal Complex / Catalyst System | Reaction Catalyzed | Key Findings | Reference |

|---|---|---|---|

| Palladium-NHC with pyrimidine functionality | C-H bond arylation of (benzo)oxazoles | Efficient catalysis achieved with tBuOLi as base in DMF. | rsc.org |

| Amino-pyridine iron(II) complexes | Atom Transfer Radical Polymerization (ATRP) of styrene | Catalytic activity is influenced by the steric and electronic properties of the ligand. | nsf.gov |

| 2-(2-Benzimidazolyl)pyridine Mn(I) complexes | Synthesis of pyrimidines and quinolines from alcohols | Highly effective with low catalyst loading (0.05 mol%). | acs.org |

Precursor for Advanced Materials (e.g., liquid crystals, organic semiconductors, dyes)

The rigid, aromatic structure of the pyrimidine ring, combined with the ability to introduce various functional groups, makes this compound and its derivatives attractive precursors for advanced materials.

The pyrimidine ring is a valuable structural unit for the creation of liquid crystals. researchgate.net Its incorporation into calamitic (rod-shaped) molecules can lead to materials with wide nematic mesophases and large positive dielectric anisotropy, properties that are essential for display devices. researchgate.nettandfonline.com The synthesis of such materials often involves coupling the pyrimidine core with other aromatic units, such as phenyl or cyclohexyl rings, to achieve the desired blend of thermal and optical characteristics. researchgate.net

In addition to liquid crystals, pyrimidine derivatives have been noted for their potential use as organic semiconductors. nih.gov Their application in this area leverages the tunable electronic properties of the heterocyclic core.

Furthermore, the chemistry used to modify chloropyrimidines is directly applicable to the synthesis of dyes. Azo dyes, which constitute a major class of synthetic colorants, are prepared by the diazotization of a primary aromatic amine followed by coupling with an electron-rich component. unb.canih.gov Aromatic and heteroaromatic amines, including those based on pyrimidine, can serve as the amine component in this two-step process. nih.govsphinxsai.com By reacting an amino-pyrimidine derivative to form a diazonium salt and then coupling it with a nucleophile like a phenol (B47542) or another amine, a vast range of colored azo dyes can be produced. cuhk.edu.hk The specific color and properties of the dye are controlled by the nature of the aromatic groups on both sides of the azo (-N=N-) linkage. cuhk.edu.hk

Role in Agrochemical Research as Chemical Intermediates

The compound this compound belongs to the broader class of chloropyrimidines and aminopyrimidines, which are recognized as crucial structural motifs in the development of agrochemicals. While direct, specific evidence detailing the role of this compound as an intermediate in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, the reactivity of its functional groups—a displaceable chlorine atom and a diethylamino group on a pyrimidine core—makes it a potential precursor in the synthesis of various biologically active molecules.

The pyrimidine ring system is a key component in a number of fungicides and herbicides. The presence of a chlorine atom at the 4-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, allowing for the introduction of various other functional groups to modulate the biological activity of the final compound. This is a common strategy in the design of new agrochemicals. For instance, the synthesis of novel pyrimidine derivatives with potential antifungal activity often involves the reaction of a chloropyrimidine intermediate with different amines or other nucleophiles.

Research into pyrimidine derivatives for agricultural applications is an active field. Studies have explored the synthesis of various 2-aminopyrimidine derivatives for their potential as β-glucuronidase inhibitors, which can have implications for plant health. Furthermore, the synthesis of pyrimidine derivatives containing an amide moiety has been investigated for their antifungal activities against various plant pathogens. These studies highlight the importance of the pyrimidine scaffold in agrochemical discovery.

While the direct application of this compound is not explicitly detailed, the general synthetic utility of related compounds suggests its potential as a building block in the creation of new agrochemical candidates. The diethylamino group at the 2-position can also influence the compound's solubility, lipophilicity, and interaction with biological targets, which are critical parameters in the design of effective pesticides.

Advanced Analytical Methodologies for 4 Chloro N,n Diethylpyrimidin 2 Amine

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatography is a cornerstone for the analysis of 4-chloro-N,N-diethylpyrimidin-2-amine, offering powerful tools for separating the compound from impurities and related isomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

For structurally similar compounds like 2-amino-4,6-dichloropyrimidine, a reversed-phase method has been successfully applied. sielc.com An analogous approach can be adapted for this compound. A C18 column is a common stationary phase, offering excellent retention and separation of a wide range of organic molecules. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the organic modifier's concentration adjusted to achieve optimal retention and resolution. To ensure good peak shape and reproducibility for basic compounds like aminopyrimidines, a buffer or an acid modifier such as formic acid or sulfuric acid is often added to the mobile phase. sielc.comsielc.com Detection is typically performed using a UV detector, as the pyrimidine (B1678525) ring exhibits strong absorbance in the UV region, generally around 200-300 nm. sielc.com

| Parameter | Typical Conditions for Related Aminochloropyrimidines |

| Stationary Phase | C18 (e.g., Primesep 100, Newcrom R1) sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., 0.05% H₂SO₄ or 0.1% Formic Acid) sielc.comsielc.commdpi.com |

| Detection | UV at 200-254 nm sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

This table presents typical HPLC conditions used for the analysis of structurally related aminochloropyrimidines, which can serve as a starting point for method development for this compound.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The purity of the compound can be determined by separating it from volatile impurities. The choice of the stationary phase is critical for achieving good separation. A nonpolar or medium-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., HP-5), is often suitable for the analysis of a broad range of organic compounds, including pyrimidine derivatives.

The operating conditions, including the temperature program of the oven, are optimized to ensure adequate separation of all components within a reasonable analysis time. The injector and detector temperatures are set high enough to ensure efficient vaporization of the sample and prevent condensation. A flame ionization detector (FID) is commonly used for the detection of organic compounds due to its high sensitivity and wide linear range. For some pyrimidine bases, derivatization with reagents like ethyl chloroformate or silylating agents may be employed to increase volatility and improve chromatographic performance. researchgate.netnih.gov

| Parameter | Typical Conditions for Pyrimidine Derivatives |

| Stationary Phase | 5% Phenyl-Polydimethylsiloxane (e.g., HP-5) researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250-280 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | A temperature gradient, e.g., starting at 100 °C and ramping up to 250 °C |

This interactive data table outlines typical GC conditions that can be adapted for the analysis of this compound, based on methods for related pyrimidine compounds.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity checks. The separation is achieved on a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a solid support.

A suitable mobile phase, or eluent, is selected to achieve a good separation of the target compound from its impurities. The choice of eluent depends on the polarity of the compounds to be separated. For aminopyrimidine derivatives, a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol is often effective. The separated spots are visualized under UV light, as the pyrimidine ring is UV-active.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

For unambiguous identification of this compound and its impurities, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.